N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-benzylbenzamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-benzylbenzamide is a benzothiazole derivative . Benzothiazole is a privileged bicyclic ring system with multiple applications. It is known to exhibit a wide range of biological properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis
Benzothiazole derivatives crystallize with two independent but similar amino tautomers in the asymmetric units . In the most stable motif of the supramolecular arrangement, the molecules of the asymmetric unit are connected by classical N–H (hydrazinyl)···N (thiazoyl) hydrogen bonds and several face-to-face, offset π···π interactions .Chemical Reactions Analysis
Benzothiazole derivatives have been studied as optical materials and for their biological potential . They have been investigated extensively and associated with diverse chemical reactivity .Physical and Chemical Properties Analysis
Benzothiazole derivatives show similar absorption maxima but quite different emission regions due to the existence of an excited-state intramolecular proton transfer (ESIPT) process . They exhibit bright blue-violet, green, and orange emission in aggregated states .Scientific Research Applications
1. Anti-Tumor Activity
N-[4-(1,3-Benzothiazol-2-yl)-3-Hydroxyphenyl]-4-Benzylbenzamide and its derivatives demonstrate significant anti-tumor activity. Studies have shown that certain derivatives, like 4-Acetoxy-4-(benzothiazol-2-yl)-2,5-cyclohexadien-1-one, exhibit notable effectiveness against human breast, colon, and renal cancer cell lines. The compound's structural features, such as the 4-(benzothiazol-2-yl) substituent, play a crucial role in its inductive electron-withdrawing effects and its resonance effect, which are key to its anti-tumor properties (Wang et al., 2009).
2. Luminescent Properties for White Light Emission
Certain benzothiazole derivatives, including N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide, exhibit luminescent properties useful in white light emission applications. These compounds, when excited by light, can emit various colors that constitute white light. This is attributed to their absorption and emission characteristics, making them promising for flexible and straightforward fabrication of white-light emitting devices (Lu et al., 2017).
3. Antimicrobial Activity
Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. Research has identified specific compounds within this class that demonstrate significant antimicrobial activity against various Candida species and pathogenic bacteria, making them potent candidates for antimicrobial drug development (Altıntop et al., 2011).
4. Corrosion Inhibition
Benzothiazole derivatives, including those similar in structure to this compound, have been studied as corrosion inhibitors for steel. These compounds show promise in protecting steel against corrosion, particularly in acidic environments. Their effectiveness is attributed to their ability to form stable adsorptive layers on steel surfaces (Hu et al., 2016).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been studied for their anti-tubercular activity . They have shown inhibitory effects against Mycobacterium tuberculosis , suggesting that the compound may target proteins or enzymes essential for the survival of this bacterium .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to changes that inhibit the growth and proliferation of the target organism . The compound’s interaction with its target could involve binding to a specific site, altering the target’s structure or function, and ultimately leading to the death of the target organism .
Biochemical Pathways
Given the anti-tubercular activity of benzothiazole derivatives, it can be inferred that the compound may affect pathways crucial for the survival and replication of mycobacterium tuberculosis .
Result of Action
The compound’s anti-tubercular activity suggests that it may lead to the death of mycobacterium tuberculosis cells .
Future Directions
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-benzylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O2S/c30-24-17-21(14-15-22(24)27-29-23-8-4-5-9-25(23)32-27)28-26(31)20-12-10-19(11-13-20)16-18-6-2-1-3-7-18/h1-15,17,30H,16H2,(H,28,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDNXPIZELABCF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C4=NC5=CC=CC=C5S4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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